Cas no 932-87-6 ((Bromoethynyl)benzene)

(Bromoethynyl)benzene structure
(Bromoethynyl)benzene structure
Nome del prodotto:(Bromoethynyl)benzene
Numero CAS:932-87-6
MF:C8H5Br
MW:181.029301404953
MDL:MFCD00015715
CID:818727
PubChem ID:136737

(Bromoethynyl)benzene Proprietà chimiche e fisiche

Nomi e identificatori

    • (Bromoethynyl)benzene
    • Benzene,(bromoethynyl)- (6CI,7CI,8CI,9CI)
    • 1-Bromo-2-phenylacetylene
    • 1-Bromo-2-phenylethyne
    • 1-Phenyl-2-bromoacetylene
    • 2-Bromo-1-phenylacetylene
    • 2-Bromo-1-phenylethyne
    • 2-Phenylethynyl bromide
    • Bromo(phenyl)acetylene
    • Bromophenylethyne
    • Phenylacetylene bromide
    • Phenylbromoacetylene
    • Phenylethynyl bromide
    • b-Bromo-a-phenylacetylene
    • 2-bromoethynylbenzene
    • 2-BROMO-ETHYNYL-BENZENE
    • Phenylbromoethyne
    • beta-Bromo-alpha-phenylacetylene
    • Benzene, (bromoethynyl)-
    • Bromophenylacetylene
    • (2-bromoethynyl)benzene
    • BPVHWNVBBDHIQU-UHFFFAOYSA-N
    • bromoethynylbenzene
    • 2-bromanylethynylbenzene
    • 1-bromo-2-phenyl-acetylene
    • 5787AC
    • ZB1315
    • ST2402506
    • (Bromoethynyl)benzene, >=95.0% (HPLC
    • (2-Bromoethynyl)benzene (ACI)
    • Benzene, (bromoethynyl)- (6CI, 7CI, 8CI, 9CI)
    • β-Bromo-α-phenylacetylene
    • EN300-251747
    • SCHEMBL205838
    • DTXSID50239328
    • DTXCID70161819
    • AKOS015917544
    • 932-87-6
    • (Bromoethynyl)benzene, >=95.0% (HPLC)
    • CS-W007004
    • A51120
    • DB-336169
    • AS-56852
    • (BROMO-ETHYNYL)-BENZENEYL (1-PHENYL,2-BROMO-ACETYLENE)
    • MFCD00015715
    • MDL: MFCD00015715
    • Inchi: 1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H
    • Chiave InChI: BPVHWNVBBDHIQU-UHFFFAOYSA-N
    • Sorrisi: BrC#CC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 179.95700
  • Massa monoisotopica: 179.95746g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1
  • Complessità: 131
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • XLogP3: 3.6

Proprietà sperimentali

  • Densità: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 96 ºC
  • Punto di infiammabilità: 86.0±17.3 ºC,
  • Indice di rifrazione: 1.6088 (589.3 nm 24 ºC)
  • Solubilità: Quasi insolubile (0,014 g/l) (25°C),
  • PSA: 0.00000
  • LogP: 2.39050
  • Pressione di vapore: 0.2±0.4 mmHg at 25°C

(Bromoethynyl)benzene Informazioni sulla sicurezza

  • Simbolo: GHS05 GHS07
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H318-H332
  • Dichiarazione di avvertimento: P280-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 20-41
  • Istruzioni di sicurezza: 26-39
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:−20°C

(Bromoethynyl)benzene Dati doganali

  • CODICE SA:2903999090
  • Dati doganali:

    Codice doganale cinese:

    2903999090

    Panoramica:

    2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

(Bromoethynyl)benzene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-251747-0.5g
(2-bromoethynyl)benzene
932-87-6 95%
0.5g
$131.0 2024-06-19
abcr
AB440100-1 g
(Bromoethynyl)benzene, 95%; .
932-87-6 95%
1g
€397.80 2023-07-18
Chemenu
CM126513-1g
(bromoethynyl)benzene
932-87-6 95%+
1g
$229 2024-07-19
Alichem
A019088038-1g
(Bromoethynyl)benzene
932-87-6 95%
1g
250.00 USD 2021-06-17
Chemenu
CM126513-1g
(bromoethynyl)benzene
932-87-6 95%
1g
$234 2021-06-17
TRC
B623530-50mg
(Bromoethynyl)benzene
932-87-6
50mg
$ 160.00 2022-06-07
Key Organics Ltd
AS-56852-100MG
(2-bromoethynyl)benzene
932-87-6 >95%
100mg
£116.54 2025-02-08
Enamine
EN300-251747-0.05g
(2-bromoethynyl)benzene
932-87-6 95%
0.05g
$39.0 2024-06-19
Enamine
EN300-251747-1.0g
(2-bromoethynyl)benzene
932-87-6 95%
1.0g
$168.0 2024-06-19
Fluorochem
229806-250mg
Bromoethynyl)benzene
932-87-6 95%
250mg
£86.00 2022-02-28

(Bromoethynyl)benzene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  3 h, rt
Riferimento
Synthesis of α-Ketoamides via Gold(I) Carbene Intermediates
Wu, Zuo Zuo; Adak, Tapas; Dietl, Martin C.; Wang, Tao; Hu, Chao; et al, Organic Letters, 2022, 24(24), 4349-4353

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Silver nitrate Solvents: Acetone ;  3 h, rt
Riferimento
Highly efficient two-step synthesis of (Z)-2-halo-1-iodoalkenes from terminal alkynes
Chen, Zhengwang; Jiang, Huanfeng; Li, Yibiao; Qi, Chaorong, Chemical Communications (Cambridge, 2010, 46(42), 8049-8051

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  35 °C
Riferimento
Preparation of (2-bromoethynyl)benzene compounds
, China, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Silver nitrate Solvents: Acetone ;  rt; 3 h, rt
Riferimento
Palladium-Catalyzed Oxygenative Cross-Coupling of Ynamides and Benzyl Bromides by Carbene Migratory Insertion
Gao, Yunpeng; Wu, Guojiao; Zhou, Qi; Wang, Jianbo, Angewandte Chemie, 2018, 57(10), 2716-2720

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Silver nitrate Solvents: Acetone ;  2 h, rt
Riferimento
Gold-Catalyzed Formal [4 + 2] Cycloaddition of 5-(Ethynylamino)pent-2-yn-1-yl Esters to 1,2,3,5-Tetrahydrobenzo[g]quinolines
Chen, Xiaoyu; Merrett, James Theodore; Chan, Philip Wai Hong, Organic Letters, 2018, 20(6), 1542-1545

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride ,  Potassium carbonate Solvents: Bromotrichloromethane
Riferimento
Quaternary ammonium fluoride catalyzed halogenation of carbon acids by polyhaloalkanes
Sasson, Yoel; Webster, Owen W., Journal of the Chemical Society, 1992, (17), 1200-1

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  2 h, rt
Riferimento
Rhodium(I)-catalysed cycloisomerisation/6π electrocyclisation of 5-(ethynylamino)pent-2-yn-1-yl esters to 2,3-dihydrobenzo[f]indoles
Merrett, James Theodore; Chen, Xiaoyu; Kyne, Sara Helen; Harode, Mandeep; Chan, Philip Wai Hong, New Journal of Chemistry, 2022, 46(28), 13519-13523

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Bromine ;  -78 °C; 15 min, -78 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  -78 °C
Riferimento
Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles
Campbell, Craig D.; Greenaway, Rebecca L.; Holton, Oliver T.; Walker, P. Ross; Chapman, Helen A.; et al, Chemistry - A European Journal, 2015, 21(36), 12627-12639

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  2 h, rt
Riferimento
Spirocyclization of keto-ynesulfonamides promoted by quaternary ammonium salts
Beltran, Frederic; Andna, Lucile; Miesch, Laurence, Organic Chemistry Frontiers, 2019, 6(3), 373-376

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium hypobromite Solvents: Tetrahydrofuran ;  5 h, cooled
Riferimento
Preparation of pseudopeptides as Metalloproteinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  1 - 2 h, rt
Riferimento
Tertiary Enamide-Triggered SEAr: Domino Allylation and Enamine-Type Addition
Beltran, Frederic; Miesch, Laurence, Organic Letters, 2019, 21(6), 1569-1573

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver (graphitic carbon nitride-immobilized) Solvents: Acetone ;  2.5 h, rt
Riferimento
Highly efficient and recyclable catalyst for the direct chlorination, bromination and iodination of terminal alkynes
Shi, Wei; Guan, Zhipeng; Cai, Peng; Chen, Hao, Journal of Catalysis, 2017, 353, 199-204

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  0.5 h, 35 °C
Riferimento
1,1,2-Tribromoethyl arenes: novel and highly efficient precursors for the synthesis of 1-bromoalkynes and α-bromoketones
Lin, Xia; Fang, Chengtao; Huang, Xiaolei; Xiao, Xiaohui, Organic Chemistry Frontiers, 2021, 8(16), 4387-4391

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Silver nitrate Solvents: Acetone ;  2 h, rt
Riferimento
Synthesis of Fluoro- and Perfluoroalkyl Arenes via Palladium-Catalyzed [4 + 2] Benzannulation Reaction
Zatolochnaya, Olga V.; Gevorgyan, Vladimir, Organic Letters, 2013, 15(10), 2562-2565

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  rt; 3 h, rt
Riferimento
Visible-Light-Promoted Formation of C-C and C-P Bonds Derived from Evolution of Bromoalkynes under Additive-Free Conditions: Synthesis of 1,1-Dibromo-1-en-3-ynes and Alkynylphosphine Oxides
Xu, Hailong; Chen, Rui; Ruan, Hongjie; Ye, Ruyi; Meng, Ling-Guo, Chinese Journal of Chemistry, 2021, 39(4), 873-878

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Silver nitrate Solvents: Acetone ;  3 h, rt
Riferimento
Ruthenium-Catalyzed Cycloaddition for Introducing Chemical Diversity in Second-Generation β-Lactamase Inhibitors
Bouchet, Flavie; Barnier, Jean-Philippe; Sayah, Ines; Bagdad, Youcef; Miteva, Maria A.; et al, ChemMedChem, 2023, 18(9),

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Silver nitrate Solvents: Acetone ;  7 h, rt
Riferimento
Photoinduced ynamide structural reshuffling and functionalization
Mutra, Mohana Reddy ; Wang, Jeh-Jeng, Nature Communications, 2022, 13(1),

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile-d3 ;  24 h, rt
Riferimento
Cationic Gold Catalyzes ω-Bromination of Terminal Alkynes and Subsequent Hydroaddition Reactions
Leyva-Perez, Antonio; Rubio-Marques, Paula; Al-Deyab, Salem S.; Al-Resayes, Saud I.; Corma, Avelino, ACS Catalysis, 2011, 1(6), 601-606

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  3 h, rt
Riferimento
Photocatalytic synthesis of alkynylsulfones and alkenylsulfones using sulfonylhydrazides and alkynes
Yang, Xiaoju; Yi, Jumei; Li, Xinhan; Wu, Yihang; Dong, Jun; et al, Organic & Biomolecular Chemistry, 2023, 21(28), 5747-5751

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide ,  Silver nitrate Solvents: Acetone ;  3 h, rt
Riferimento
Transition-metal-free alkynylation of imidazoles with alkynyl bromides
Yu, Jingyang; Peng, Jinsong; Yue, Yixia; Zhao, Yuzhuo; Chen, Chunxia, Youji Huaxue, 2014, 34(7), 1352-1357

(Bromoethynyl)benzene Raw materials

(Bromoethynyl)benzene Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:932-87-6)(Bromoethynyl)benzene
A844506
Purezza:99%/99%/99%
Quantità:1g/5g/25g
Prezzo ($):198.0/718.0/2513.0